N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
Description
This compound features a bicyclic benzothiazole core substituted with 5,5-dimethyl and 7-oxo groups, coupled with a 4-fluorophenylacetamide side chain. Its molecular formula is C₁₇H₁₈FN₂O₂S (calculated molecular weight: 345.4 g/mol).
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c1-17(2)8-12-15(13(21)9-17)23-16(19-12)20-14(22)7-10-3-5-11(18)6-4-10/h3-6H,7-9H2,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTLULYIVPXULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353778 | |
| Record name | ST50022424 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606923-19-7 | |
| Record name | ST50022424 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C21H19N3O3S
- Molecular Weight : 393.5 g/mol
- CAS Number : 946386-56-7
The compound exhibits a range of biological activities attributed to its structural features. The benzothiazole moiety is known for its ability to interact with various biological receptors, leading to multiple pharmacological effects:
- Antimicrobial Activity : Compounds similar to this one have demonstrated notable antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
- Cytotoxic Effects : Research indicates that derivatives of benzothiazole can induce cytotoxicity in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The presence of specific substituents enhances their efficacy against these cells .
- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases .
Biological Activity Data
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the cytotoxic effects of benzothiazole derivatives on several cancer cell lines. Results showed that the compound significantly reduced cell viability in MCF-7 and HCT-116 cells, suggesting its potential as an anticancer agent .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited effective inhibition, particularly against resistant strains, highlighting its potential as a lead for antibiotic development .
- Inflammation and Pain Management : In vivo studies demonstrated that the compound could reduce edema in animal models of inflammation, indicating its possible use in pain management therapies .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of benzothiazole compounds exhibit potent antimicrobial properties. For instance, studies have shown that similar compounds demonstrate significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Potential
Benzothiazole derivatives have been explored for their anticancer properties. In vitro studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of cell cycle progression . Specific derivatives have shown promising results against various cancer cell lines, suggesting potential for further development into anticancer agents.
Antidepressant Effects
Recent studies have highlighted the potential antidepressant effects of compounds similar to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide. Certain derivatives have exhibited significant reductions in immobility duration in animal models during forced swim tests (FST), indicating their efficacy as antidepressants . This suggests a multi-target approach could be beneficial for treating depression.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Core
(a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
- Structure : Replaces the 5,5-dimethyl-7-oxo benzothiazole with a 6-trifluoromethyl benzothiazole and substitutes the 4-fluorophenyl with a 4-methoxyphenyl group.
(b) 2-(4-Chlorophenoxy)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- Structure: Substitutes the 4-fluorophenylacetamide with a 4-chlorophenoxy group.
- Impact: Chlorine’s higher electronegativity compared to fluorine may strengthen hydrophobic interactions but reduce solubility.
Side-Chain Modifications
(a) N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide (BI83103)
- Structure : Replaces the 4-fluorophenylacetamide with a 4-fluorobenzenesulfonyl group.
- Impact : The sulfonyl group increases molecular weight (C₁₇H₁₇FN₂O₄S₂ , 396.46 g/mol) and introduces hydrogen-bonding capacity, which may enhance target affinity but reduce membrane permeability .
(b) N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide
- Structure : Substitutes the 4-fluorophenylacetamide with an ethylsulfanyl-benzamide group.
Key Comparative Data
Research Implications
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (target compound) and chlorine () enhance target binding through electronegativity, while methoxy () may reduce affinity due to steric effects.
- Solubility vs. Lipophilicity: Sulfonyl (BI83103) and phenoxy () groups improve solubility but may limit bioavailability, whereas ethylsulfanyl () prioritizes lipophilicity.
- Metabolic Stability : Trifluoromethyl groups () resist oxidative metabolism, making them advantageous for long-acting therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
